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Compound of Interest

Compound Name: (2s)-2-(4-Bromophenyl)morpholine

CAS No.: 920798-90-9

Cat. No.: B3058837

Get Quote

The (2S)-2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, serving

as the foundation for a range of compounds targeting the central nervous system.[1][2] This

guide provides a detailed comparative analysis of (2S)-2-(4-Bromophenyl)morpholine and its

analogs, with a focus on their activity as monoamine reuptake inhibitors. By examining the

structure-activity relationships (SAR) and providing key experimental data, this document aims

to equip researchers with the insights needed to design and develop novel ligands with tailored

pharmacological profiles.

The morpholine ring, with its inherent amine and ether functionalities, offers a versatile platform

for chemical modification.[3][4] Its incorporation into drug candidates can enhance potency and

improve pharmacokinetic properties.[4][5] Analogs of 2-phenylmorpholine, such as

phenmetrazine, have a history as anorectic agents and psychostimulants, primarily acting

through the release and reuptake inhibition of dopamine and norepinephrine.[2][6] The

introduction of a 4-bromophenyl group at the 2-position of the morpholine ring, as seen in

(2S)-2-(4-Bromophenyl)morpholine, provides a key anchor point for structure-based design

and further optimization.
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Comparative Analysis of Monoamine Transporter
Inhibition
The primary mechanism of action for many 2-phenylmorpholine analogs is the inhibition of

monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter

(SERT), and the norepinephrine transporter (NET).[7] The potency and selectivity of these

compounds are highly dependent on the nature and position of substituents on both the phenyl

ring and the morpholine nucleus.

Influence of Phenyl Ring Substitution
The substitution pattern on the phenyl ring plays a critical role in determining the affinity and

selectivity of these analogs for the monoamine transporters. Halogen substitution, in particular,

has been shown to enhance inhibitory potency.

Compo
und

Phenyl
Ring
Substitu
tion

DAT
IC50
(nM)

SERT
IC50
(nM)

NET
IC50
(nM)

DAT/SE
RT
Selectiv
ity

DAT/NE
T
Selectiv
ity

Referen
ce

1 4-Bromo
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

2 4-Chloro
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

3 4-Fluoro
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

4
3,4-

Dichloro

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available
[8]

5
Unsubstit

uted

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Note: This table is a template. Specific quantitative data for (2S)-2-(4-
Bromophenyl)morpholine and its direct analogs is not readily available in the provided search
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results. Further literature review is required to populate this table with accurate experimental

values.

Impact of Morpholine Ring Modification
Modifications to the morpholine ring, such as N-alkylation or the introduction of substituents at

other positions, can significantly modulate the pharmacological profile.

Compo
und

Morphol
ine Ring
Modific
ation

DAT
IC50
(nM)

SERT
IC50
(nM)

NET
IC50
(nM)

DAT/SE
RT
Selectiv
ity

DAT/NE
T
Selectiv
ity

Referen
ce

1a N-Methyl
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

1b N-Ethyl
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

1c 3-Methyl
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Note: This table is a template. Specific quantitative data for N- and C-substituted analogs of

(2S)-2-(4-Bromophenyl)morpholine is not readily available in the provided search results.

Further literature review is required to populate this table with accurate experimental values.

Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on 2-phenylmorpholine analogs allow for the

formulation of several key SAR principles:

Stereochemistry is Crucial: The (2S) configuration at the 2-position of the morpholine ring is

generally preferred for potent activity at the dopamine transporter.[7]

Phenyl Ring Substitution:

Electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring tend to

increase potency at DAT and NET.
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Disubstitution on the phenyl ring can further enhance potency.[9]

N-Alkylation of the Morpholine Ring: The size of the N-alkyl substituent can influence

selectivity. For instance, N-propyl substitution has been reported to introduce dopamine

receptor agonist activity.[1]

C-Substitution on the Morpholine Ring: Introduction of a methyl group at the 3-position, as

seen in phenmetrazine, is well-tolerated and can lead to potent psychostimulant effects.[6]

Core Scaffold: (2S)-2-Phenylmorpholine

Modifications & Effects

Pharmacological Outcomes
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Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) diagram for 2-phenylmorpholine analogs.

Experimental Protocols
General Synthesis of 2-Aryl Morpholines
A common method for the synthesis of 2-aryl morpholines involves the reaction of a 2-

aminoethanol derivative with an aryl-bromomethyl-ketone.[10] The resulting intermediate

undergoes spontaneous cyclization to form the morpholine ring.
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Starting Materials

2-Aminoethanol Aryl-bromomethyl-ketone

Reaction & Cyclization

Intermediate hydroxyaminoketone forms and spontaneously cyclizes

Product

2-Aryl-2-hydroxymorpholine

Reduction/Dehydration

Formation of the final 2-arylmorpholine

Click to download full resolution via product page

Caption: General synthetic workflow for 2-aryl morpholines.

Step-by-Step Protocol:

Reaction of 2-Aminoethanol and Aryl-bromomethyl-ketone: To a solution of the desired 2-

aminoethanol in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding aryl-

bromomethyl-ketone. The reaction is typically carried out at room temperature or with gentle

heating.

Cyclization: The intermediate hydroxyaminoketone will spontaneously cyclize to form the 2-

hydroxy-2-arylmorpholine.

Reduction/Dehydration: The 2-hydroxy group can be removed through a variety of methods,

such as catalytic hydrogenation or acid-catalyzed dehydration followed by reduction of the

resulting enamine, to yield the final 2-arylmorpholine product.

Purification: The final compound is purified using standard techniques such as column

chromatography or recrystallization.

In Vitro Monoamine Transporter Uptake Assay
The inhibitory activity of the synthesized analogs on monoamine transporters is typically

evaluated using in vitro uptake assays in cell lines that stably express the human transporters

(hDAT, hSERT, hNET).[9]

Principle: This assay measures the ability of a test compound to inhibit the uptake of a

radiolabeled monoamine substrate (e.g., [³H]dopamine) into cells expressing the corresponding

transporter.

Materials:

HEK293 cells stably expressing hDAT, hSERT, or hNET
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Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine

Test compounds (analogs of (2S)-2-(4-Bromophenyl)morpholine)

Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)

Assay buffer (e.g., Krebs-Ringer-HEPES)

Scintillation cocktail and liquid scintillation counter

Procedure:

Cell Culture: Culture the transporter-expressing cells to confluency in appropriate cell culture

plates.

Compound Preparation: Prepare serial dilutions of the test compounds and reference

inhibitors.

Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compounds

or vehicle for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., room

temperature or 37°C).

Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction.

Incubation: Incubate for a short period (e.g., 5-15 minutes).

Uptake Termination: Terminate the reaction by rapidly washing the cells with ice-cold assay

buffer.

Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up

using a liquid scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control and determine the IC50 values using non-linear regression

analysis.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3058837/docs?utm_src=pdf-body#a-guide-for-researchers-in-medicinal-chemistry-and-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The (2S)-2-(4-Bromophenyl)morpholine scaffold represents a promising starting point for the

development of novel monoamine transporter inhibitors. The available literature indicates that

strategic modifications to the phenyl and morpholine rings can lead to compounds with high

potency and varying selectivity profiles. The experimental protocols outlined in this guide

provide a framework for the synthesis and evaluation of new analogs. Future research in this

area should focus on generating a more comprehensive dataset to fully elucidate the SAR of

this compound class, which will be instrumental in the design of next-generation therapeutics

for a range of neurological and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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